3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Description
Properties
IUPAC Name |
3-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-3-1-12-5-4(6(10)11)8-2-9(3)5/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYOIXXGCGPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NC(=C2S1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid typically involves multiple steps, starting with the construction of the imidazole and thiazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structures to 3-bromoimidazo[5,1-b]thiazole-7-carboxylic acid exhibit promising antimicrobial properties. Preliminary studies suggest that this compound may interact with specific proteins involved in disease processes, potentially serving as a lead compound for developing new antimicrobial agents targeting infections caused by resistant strains of bacteria and fungi .
2. Anticancer Potential
The compound has shown potential in anticancer research. Studies have indicated that thiazole-bearing molecules can exhibit significant cytotoxicity against various cancer cell lines. The structural characteristics of this compound may enhance its biological activity compared to other derivatives, making it a candidate for further investigation in cancer therapy .
3. Drug Development for Tuberculosis
Recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues in treating multidrug-resistant tuberculosis (MDR-TB). Given the structural similarities between these compounds and this compound, it is plausible that this compound could also be explored for similar therapeutic applications against tuberculosis .
Synthetic Applications
1. Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique bromination pattern and carboxylic acid functionality allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions highlight the compound's versatility in synthetic organic chemistry, facilitating the development of more complex molecules .
2. Derivatization Potential
The ability to modify the carboxylic acid group opens avenues for creating derivatives with enhanced properties or activities. This potential for further derivatization is crucial for optimizing pharmacological profiles and expanding the scope of applications in medicinal chemistry .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of various thiazole derivatives on human cancer cell lines. Among the tested compounds, those structurally related to this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that modifications at specific positions on the thiazole ring could enhance activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers synthesized several derivatives based on this compound and evaluated their efficacy against both Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications improved binding affinity to bacterial targets, supporting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C₆H₃BrN₂O₂S and a molecular weight of approximately 247.07 g/mol. The structure includes a bromine atom at the 3-position of the imidazo[5,1-b]thiazole ring and a carboxylic acid group at the 7-position, which may enhance its reactivity and biological interactions .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Effects : Certain derivatives have shown potent antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Some imidazo[5,1-b]thiazole derivatives demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory and Antioxidant Activities : These compounds may also possess properties that reduce inflammation and oxidative stress.
Anticancer Activity
A series of studies have highlighted the anticancer potential of imidazo[5,1-b]thiazole derivatives. For example, one study reported that a derivative exhibited an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) . The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Case Study: Lung Cancer
In a specific case involving lung cancer treatment:
- Compound Tested : A derivative similar to this compound.
- IC50 Value : 0.92 µM against A549 cells.
- Mechanism : Inhibition of tubulin polymerization and disruption of microtubule dynamics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. For instance:
- Derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
- One study noted significant potency against Staphylococcus aureus with MIC values ranging from 0.008 to 0.046 μg/mL .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Imidazo[5,1-b]thiazole-7-carboxylic acid | C₆H₄N₂O₂S | Parent structure without bromine |
| 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid | C₆H₄BrN₂O₂S | Bromine at position 2; altered activity |
| 4-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid | C₆H₄BrN₂O₂S | Bromine at position 4; different reactivity |
The specific bromination pattern and carboxylic acid functionality in this compound may enhance its biological activity compared to other derivatives .
Future Directions in Research
Despite promising findings regarding the biological activity of this compound and its derivatives, further research is necessary to fully elucidate its pharmacological profile. Areas for future investigation include:
- Detailed mechanism studies to understand interactions with biological targets.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of potential modifications to enhance activity against specific diseases.
Q & A
Q. What synthetic methodologies are reported for preparing 3-bromoimidazo[5,1-b]thiazole-7-carboxylic acid?
The synthesis typically involves multistep heterocyclic assembly. A common route starts with cyclization of thiosemicarbazide derivatives with carboxylic acids to form thiadiazole intermediates, followed by treatment with 2-haloketones to construct the imidazo-thiazole core . Bromination at the C3 position is achieved using N-bromosuccinimide (NBS) in anhydrous solvents like DMF or DCM under controlled temperatures (0–25°C). The carboxylic acid group at C7 is introduced via hydrolysis of ester precursors or direct functionalization using protecting-group strategies (e.g., tert-butyl esters) .
Q. How can purity and structural integrity of this compound be validated?
Key analytical methods include:
- HPLC/UPLC with reverse-phase C18 columns (e.g., 95:5 water:acetonitrile mobile phase) to assess purity (>95%).
- 1H/13C NMR to confirm regiochemistry (e.g., distinguishing C3 bromo vs. C5 substitution via coupling constants and peak splitting).
- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., expected [M+H]+ for C₆H₄BrN₂O₂S: 262.9146).
- FT-IR to validate carboxylic acid C=O stretches (~1700 cm⁻¹) and absence of ester groups .
Q. What are the critical factors affecting stability during storage?
The compound is sensitive to:
- Light : UV exposure can degrade the imidazo-thiazole core; store in amber vials.
- Moisture : Hydrolysis of the carboxylic acid group may occur; use desiccants (silica gel) and inert atmospheres (argon).
- Temperature : Long-term storage at –20°C in anhydrous DMSO or ethanol is recommended to prevent dimerization .
Q. What solvent systems are optimal for recrystallization?
Recrystallization is achieved using mixed solvents:
- Ethanol/water (7:3 v/v) for high recovery yields.
- Dichloromethane/hexane (1:5) for removing non-polar impurities.
Monitor crystal formation via polarized light microscopy to ensure monoclinic/polymorphic consistency .
Advanced Research Questions
Q. How can regioselective bromination at C3 be achieved without competing C5 substitution?
Regioselectivity is controlled by:
- Electrophilic directing groups : Pre-functionalization of the thiazole ring with electron-withdrawing groups (e.g., nitro) directs bromination to C3.
- Solvent polarity : Non-polar solvents (toluene) favor C3 over C5 due to steric hindrance.
- Catalytic Lewis acids : FeCl₃ or ZnBr₂ enhance NBS reactivity at C3, achieving >85% selectivity .
Q. What strategies mitigate by-product formation during imidazo-thiazole cyclization?
Common by-products (e.g., dimerized thiadiazoles) arise from incomplete cyclization. Mitigation includes:
- Microwave-assisted synthesis : Short reaction times (10–15 min at 120°C) reduce side reactions.
- Catalytic Pd(OAc)₂ : Enhances ring-closing efficiency via coordination to sulfur atoms.
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Q. How can computational modeling guide SAR studies for biological activity?
Density functional theory (DFT) calculates:
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
Discrepancies arise from tautomerism or solvent effects. Resolution methods:
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
- 5-Lipoxygenase (5-LOX) inhibition : Monitor arachidonic acid conversion by UV-Vis at 234 nm.
- EGFR kinase inhibition : Use ADP-Glo™ kinase assay with recombinant EGFR.
- Cellular permeability : Caco-2 monolayer assays with LC-MS quantification .
Methodological Considerations for Data Interpretation
Q. How to address low yields in carboxylic acid functionalization?
Low yields (<40%) often stem from steric hindrance at C7. Optimize via:
- Protecting groups : Use trityl or Fmoc groups to shield reactive sites during bromination.
- Microwave activation : Enhances coupling efficiency in carboxylation steps (e.g., CO₂ insertion) .
Q. What analytical techniques differentiate isomeric impurities?
Q. How to validate biological activity against off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
